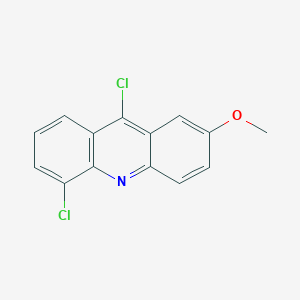

5,9-Dichloro-2-methoxyacridine

Description

Structure

3D Structure

Properties

CAS No. |

92150-78-2 |

|---|---|

Molecular Formula |

C14H9Cl2NO |

Molecular Weight |

278.1 g/mol |

IUPAC Name |

5,9-dichloro-2-methoxyacridine |

InChI |

InChI=1S/C14H9Cl2NO/c1-18-8-5-6-12-10(7-8)13(16)9-3-2-4-11(15)14(9)17-12/h2-7H,1H3 |

InChI Key |

DPSBKDZOJGTWQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=C(C(=CC=C3)Cl)N=C2C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5,9 Dichloro 2 Methoxyacridine and Its Derivatives

Direct Synthesis of 5,9-Dichloro-2-methoxyacridine

The direct synthesis of 5,9-Dichloro-2-methoxyacridine typically involves the construction of a diphenylamine (B1679370) precursor followed by cyclization and subsequent functionalization. This multi-step approach is necessary to ensure the correct placement of the substituents on the acridine (B1665455) framework.

Chlorination-Based Approaches on Acridine Derivatives

While direct chlorination of the acridine core is a possible synthetic strategy, achieving the specific 5,9-dichloro pattern on a 2-methoxyacridine precursor is challenging due to the directing effects of the existing substituents. Electrophilic substitution on the acridine ring typically occurs at the 2- or 7-positions. pharmaguideline.com Therefore, introducing chlorine at the 5-position via this method is not a standard approach. The 9-chloro group is almost exclusively introduced by treating the corresponding 9-acridone with a chlorinating agent like phosphoryl chloride (POCl₃), as discussed in section 2.1.5.

Methoxylation Strategies

Introducing a methoxy (B1213986) group onto a pre-formed 5,9-dichloroacridine ring is also not a common synthetic route. The reactivity of the 9-chloro position towards nucleophiles is high, but this position is already chlorinated in the target molecule. The 2-position is less activated for nucleophilic substitution. Therefore, the methoxy group is typically incorporated into one of the starting materials prior to the formation of the acridine ring system.

Multi-step Synthetic Routes

The most prevalent method for synthesizing 5,9-Dichloro-2-methoxyacridine and its analogs is through a multi-step pathway that builds the molecule sequentially. A representative synthesis involves the Ullmann condensation followed by a cyclization reaction. arabjchem.org

The process begins with the Ullmann condensation of 2,4-dichlorobenzoic acid and p-anisidine. arabjchem.org This reaction, catalyzed by copper powder, forms the crucial N-arylanthranilic acid intermediate, 4-Chloro-2-(4-methoxyanilino)benzoic acid. arabjchem.org The conditions for this reaction can be optimized; for instance, using amyl alcohol as a solvent with pyridine (B92270) at reflux for several hours. arabjchem.org

The subsequent and final step to form the acridine core is a cyclization reaction, detailed in the following section.

Table 1: Representative Ullmann Condensation for Precursor Synthesis arabjchem.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent/Additive | Conditions | Product | Yield |

|---|

Schulenberg-Archer Methodologies

The Schulenberg-Archer method, a modification of the Chapman rearrangement, is a known process for synthesizing acridine derivatives. acs.org However, its specific application for the synthesis of 5,9-Dichloro-2-methoxyacridine is not prominently documented in readily available literature, with multi-step routes involving Ullmann condensation and POCl₃ cyclization being more commonly cited.

Phosphoryl Chloride (POCl₃) Mediated Cyclization Reactions

Phosphoryl chloride (POCl₃) is a key reagent in acridine synthesis, serving a dual role as a dehydrating and chlorinating agent. It facilitates the cyclization of N-arylanthranilic acids to form the corresponding 9-chloroacridine (B74977) derivatives. arabjchem.orgrsc.org

In the synthesis of 5,9-Dichloro-2-methoxyacridine, the intermediate 4-Chloro-2-(4-methoxyanilino)benzoic acid is heated under reflux with POCl₃. arabjchem.org This reaction accomplishes the ring closure to form the acridine skeleton and simultaneously converts the nascent 9-oxo (acridone) group into the 9-chloro substituent. evitachem.com The resulting product is 6,9-dichloro-2-methoxyacridine (B108733). Note that the numbering of substituents can change based on IUPAC nomenclature rules for the final acridine ring system compared to the diphenylamine precursor. In this case, the '4-Chloro' on the benzoic acid ring becomes the '6-chloro' on the acridine ring. A similar synthesis producing 6,9-dichloro-2-methoxyacridine with a 92% yield has also been reported. acs.org

The general mechanism involves the activation of the carboxylic acid by POCl₃, followed by an intramolecular electrophilic attack on the adjacent aromatic ring to close the central ring of the acridine system. Subsequent dehydration and chlorination at the C9 position yield the final product. nih.gov

Table 2: POCl₃ Mediated Cyclization arabjchem.org

| Reactant | Reagent | Conditions | Product |

|---|

General Acridine Synthesis Paradigms Applicable to Substituted Acridines

Beyond the specific route to 5,9-Dichloro-2-methoxyacridine, several general methods exist for constructing the acridine core, which can be adapted by using appropriately substituted precursors.

Ullmann Condensation: As demonstrated, this is a vital reaction for creating the diphenylamine-2-carboxylic acid intermediates required for many acridine syntheses. arabjchem.orgtandfonline.comorganic-chemistry.org The reaction condenses an o-halogenobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst. tandfonline.com The scope is broad, and various substituted anilines and benzoic acids can be used to generate a wide array of precursors for complex acridines. rsc.orgtandfonline.com The efficiency of this reaction can sometimes be improved through methods like ultrasonic irradiation. tandfonline.com

Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) at high temperatures, typically using zinc chloride as a catalyst. wikipedia.org The reaction directly yields a 9-substituted acridine. wikipedia.orgyoutube.com While effective, the high temperatures (200-270 °C) and sometimes poor yields can be limitations. wikipedia.orgyoutube.com Using polyphosphoric acid can lower the reaction temperature, but often with a further decrease in yield. wikipedia.org

Modular Synthesis Approaches: Recent advancements have focused on more modular and efficient syntheses. One innovative one-pot method involves the photo-excitation of o-alkyl nitroarenes, which rearrange to form amine intermediates. chemistryviews.org These intermediates then undergo a copper-promoted cascade of reactions, including Chan-Lam amination and Friedel-Crafts acylation, to build the acridine ring system. chemistryviews.org This approach allows for the assembly of diverse and multi-substituted acridines from simple precursors. chemistryviews.org

These general paradigms highlight the flexibility available to chemists for producing a vast range of acridine derivatives by carefully selecting the starting materials.

Ullmann Condensation Approaches

The Ullmann condensation is a cornerstone in the synthesis of diarylamines, which are critical intermediates for acridine synthesis. This copper-catalyzed reaction is particularly effective for creating the specific diphenylamine precursor required for 5,9-dichloro-2-methoxyacridine.

A well-documented synthetic pathway begins with the Ullmann condensation of 2,4-dichlorobenzoic acid and p-anisidine. arabjchem.org This reaction, typically facilitated by potassium carbonate and a copper catalyst in a high-boiling solvent like amyl alcohol, yields the key intermediate, 4-chloro-2-(4-methoxyanilino)benzoic acid. arabjchem.org The subsequent step involves a cyclization reaction, usually by heating the intermediate in phosphorus oxychloride (POCl₃), which acts as both a dehydrating and chlorinating agent. This process closes the central ring and installs the second chlorine atom at the 9-position, directly forming 6,9-dichloro-2-methoxyacridine. arabjchem.org Note that nomenclature can vary; this product is also known as 5,9-dichloro-2-methoxyacridine depending on the ring numbering convention.

Lang et al. also utilized Ullmann coupling of benzoic acids with anilines using a copper catalyst in DMF to produce intermediates that, when refluxed in POCl₃, afforded 9-chloroacridine derivatives. rsc.org

| Step | Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 2,4-Dichlorobenzoic acid, p-Anisidine | K₂CO₃, Cu, Amyl alcohol, Reflux | 4-Chloro-2-(4-methoxyanilino)benzoic acid | arabjchem.org |

| 2 | 4-Chloro-2-(4-methoxyanilino)benzoic acid | POCl₃, Reflux (6h) | 6,9-Dichloro-2-methoxyacridine | arabjchem.org |

Bernthsen Synthesis Modifications

The Bernthsen acridine synthesis is a classical method involving the condensation of a diarylamine with a carboxylic acid, typically catalyzed by zinc chloride at high temperatures (200-270 °C). pharmaguideline.comwikipedia.org While broadly applicable, this method often requires harsh conditions and may result in poor yields. wikipedia.orgyoutube.com

| Required Diphenylamine Precursor | Carboxylic Acid | Catalyst/Conditions | Potential Acridine Product Core | Reference for General Method |

|---|---|---|---|---|

| 3-Chloro-4'-methoxydiphenylamine | Phthlaic Anhydride or related acid | ZnCl₂, 200-270°C | 5-Chloro-2-methoxyacridine derivative | wikipedia.org |

Friedlander Synthesis Adaptations

The Friedlander synthesis is another fundamental route to quinolines and, by extension, acridines. The classic approach involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or ester). ptfarm.pl For acridines, a common adaptation involves treating a salt of anthranilic acid with a cyclohexanone (B45756) derivative. nih.govslideshare.net For example, the reaction of an anthranilic acid salt with cyclohex-2-enone at 120°C can produce 9-methylacridine. ptfarm.plnih.gov

Adapting this synthesis for 5,9-dichloro-2-methoxyacridine would be complex and require highly specialized, multi-substituted starting materials. One would need a substituted anthranilic acid, like 2-amino-4-chlorobenzoic acid, and a specific methoxy-substituted cyclohexanone derivative. The reaction conditions would likely need significant optimization to control regioselectivity and achieve the desired cyclization and subsequent aromatization to the acridine core.

Synthetic Routes from C-Acylated Diphenylamine

A variation of the Bernthsen synthesis starts with a C-acylated diphenylamine. nih.gov In this approach, a diphenylamine is first acylated, and the resulting ketone undergoes an intramolecular cyclization. Heating an acylated diphenylamine in the presence of iodine and hydriodic acid (I₂/HI) is a known method to produce 9-phenylacridine. ptfarm.plnih.gov This method is particularly suited for synthesizing 9-aryl acridines.

To generate the 5,9-dichloro-2-methoxyacridine skeleton via this route, one would need to synthesize the appropriately substituted benzophenone (B1666685) precursor, namely (5-chloro-2-aminophenyl)(4-methoxyphenyl)methanone. The subsequent intramolecular cyclization would then form the acridine ring. The challenge in this approach lies in the synthesis of the asymmetric diaryl ketone precursor.

Contemporary Synthetic Advancements and Techniques

Modern synthetic chemistry aims to improve reaction efficiency, reduce waste, and simplify procedures. For acridine synthesis, these goals have been pursued through techniques like microwave-assisted synthesis and the development of metal-free catalytic systems.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, increase yields, and improve product purity. The use of microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov

In the context of acridine derivatives, microwave energy has been successfully employed. For instance, the synthesis of artemisinin-acridine hybrids used a microwave-assisted radiation method (150 W, 45 °C) for the final coupling step, starting from a 6,9-dichloro-2-methoxyacridine intermediate. rsc.org This demonstrates the compatibility of the target acridine scaffold with modern energy sources. Research has also shown that the Bernthsen reaction, which traditionally requires very high temperatures and long reaction times, can be conducted in a microwave reactor to decrease the reaction time and increase the yield. youtube.com The synthesis of various heterocyclic compounds, including imidazo[1,5-a]pyridine (B1214698) derivatives, has been effectively achieved using microwave heating, highlighting its broad applicability. mdpi.com

Metal-Free Catalysis in Acridine Synthesis

While many classical acridine syntheses rely on metal-based catalysts like copper (Ullmann) or zinc chloride (Bernthsen), there is a growing interest in developing metal-free synthetic routes to avoid potential metal contamination in the final products and to align with the principles of green chemistry. wiley.com

Recent research has demonstrated the feasibility of metal-free catalysis for constructing related heterocyclic systems. For example, a water-promoted, metal-free aerobic oxidative annulation has been developed for the multicomponent synthesis of acridine-1,8-dione derivatives. researchgate.net This method uses molecular oxygen and tert-butyl hydroperoxide (TBHP) as oxidants to form the acridine core from an alcohol, an aniline, and dimedone, achieving yields up to 95%. researchgate.net While not a direct synthesis of 5,9-dichloro-2-methoxyacridine itself, this work showcases the potential of metal-free oxidative cyclizations in forming the acridine ring system. Furthermore, the inherent photocatalytic properties of the acridine nucleus itself are being exploited in metal-free reactions, pointing to novel, self-catalyzed synthetic strategies in the future. wiley.comchemrxiv.org

One-Pot Reaction Sequences

While the synthesis of the 6,9-dichloro-2-methoxyacridine core typically involves a multi-step process, its derivatives can be efficiently constructed through one-pot, multi-component reaction sequences. These methods offer significant advantages by combining several synthetic steps into a single operation, thereby reducing reaction time, minimizing waste, and simplifying purification processes.

A notable example is the one-pot, three-component synthesis of quinacrine- Current time information in Bangalore, IN.ijcce.ac.ir-thiazinan-4-one derivatives. This methodology utilizes a derivative of 6,9-dichloro-2-methoxyacridine as a scaffold for further molecular elaboration. The synthesis begins with the preparation of N¹-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine from its precursor, 6,9-dichloro-2-methoxyacridine. nih.gov This amino-acridine derivative then serves as the key starting material in a subsequent one-pot reaction.

The general scheme for this one-pot synthesis is presented below:

Table 1: One-Pot Synthesis of Quinacrine- Current time information in Bangalore, IN.ijcce.ac.ir-thiazinan-4-one Derivatives

| Starting Amine | Aldehyde | Reagent | Dehydrating Agent | Product | Yield (%) |

| N¹-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine | R-CHO (Various Aldehydes) | 3-Mercaptopropionic Acid | Dicyclohexylcarbodiimide (DCC) | Quinacrine- Current time information in Bangalore, IN.ijcce.ac.ir-thiazinan-4-one derivatives | 60-78 nih.gov |

Chemical Reactivity and Derivatization Strategies

Nucleophilic Aromatic Substitution Reactions on 5,9-Dichloro-2-methoxyacridine

The chlorine atoms at the C-5 and C-9 positions of 5,9-dichloro-2-methoxyacridine are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. The regioselectivity of these reactions is a critical aspect of its chemistry.

Reactivity at the C-9 Position

The C-9 position of the acridine (B1665455) ring is particularly electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom. thieme-connect.com This makes the chlorine atom at C-9 highly susceptible to nucleophilic displacement. Aromatic substitution with various nucleophiles such as amines, thiols, and alkoxides occurs preferentially at this position. For instance, the reaction of 6,9-dichloro-2-methoxyacridine (B108733), a structural analog, with amines or morpholine (B109124) in aqueous acid leads to the formation of 9-aminoacridines. clockss.org This enhanced reactivity at C-9 is a cornerstone of the derivatization strategies for this class of compounds, enabling the synthesis of a diverse array of substituted acridines. sigmaaldrich.comacs.org

The general scheme for nucleophilic substitution at the C-9 position can be represented as follows:

Where Nu represents a nucleophile.

Reactivity at the C-6 Position

While the C-9 position is the primary site for nucleophilic attack, the chlorine atom at the C-6 position (structurally analogous to the C-5 position in the target molecule) can also undergo substitution, although it is generally less reactive than the C-9 position. ipp.pt The synthesis of N1-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine from 6,9-dichloro-2-methoxyacridine demonstrates that the C-6 chloro group can remain intact while substitution occurs at C-9. nih.gov However, under specific conditions or with particular nucleophiles, disubstitution at both C-6 and C-9 can be achieved.

Influence of Methoxy (B1213986) Group on Electrophilic Substitution

The methoxy group at the C-2 position is an electron-donating group, which has a significant influence on the reactivity of the acridine ring, particularly in electrophilic aromatic substitution reactions. askfilo.comdocsity.com By donating electron density to the aromatic system through resonance, the methoxy group activates the ring towards electrophilic attack. libretexts.orglumenlearning.com This effect is most pronounced at the ortho and para positions relative to the methoxy group. docsity.com However, the methoxy group also exerts an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom, which can slightly deactivate the meta positions. vaia.com In the context of the acridine ring system, an electron-donating group at the 2-position enhances the regioselectivity of electrophilic substitution towards the 1-position. thieme-connect.com

Kinetic and Mechanistic Investigations of Substitution Reactions

Kinetic studies provide valuable insights into the mechanisms of nucleophilic substitution reactions on dichloro-methoxyacridine derivatives.

Kinetic investigations of the reaction of 6,9-dichloro-2-methoxyacridine with benzyl (B1604629) mercaptan have shown that the reaction follows pseudo-first-order kinetics. This type of kinetics is often observed when one of the reactants is present in a large excess, causing its concentration to remain effectively constant throughout the reaction. libretexts.orguomustansiriyah.edu.iq In the context of acridine chemistry, studies on the hydrolysis of 9-chloroacridine (B74977) have also revealed pseudo-first-order kinetics, suggesting a multi-step reaction mechanism. clockss.org The rate of substitution is found to be dependent on the concentration of the complex but independent of the nucleophile's concentration. jocpr.com

Protonation of the acridine ring nitrogen has a profound effect on the reactivity of the molecule. nih.govpharmaguideline.com Kinetic studies on the structurally similar 6,9-dichloro-2-methoxyacridine have demonstrated that protonation of the acridine ring decreases the activation energy (Ea) for nucleophilic substitution by 15–20 kJ/mol. This enhancement of reactivity upon protonation is attributed to the increased electrophilicity of the acridine system, which facilitates nucleophilic attack. clockss.org This principle is utilized in synthetic procedures where acidic conditions are employed to promote the desired substitution reactions. clockss.org The protonation state of acridine derivatives can be influenced by the pH of the reaction medium, which in turn affects the reaction rates and pathways. researchgate.netresearchgate.net

Preparation of Functionalized Acridine Derivatives from 5,9-Dichloro-2-methoxyacridine

The dichlorinated acridine core of 5,9-dichloro-2-methoxyacridine provides two reactive sites for the introduction of new functionalities. The chlorine atom at the 9-position is significantly more labile than the one at the 5-position, enabling selective substitution reactions. This selective reactivity is a cornerstone of its use in synthetic chemistry.

Synthesis of Aminoacridine Derivatives

The introduction of an amino group or a substituted amino group at the C9 position of the acridine ring is a common and well-documented derivatization strategy. This is typically achieved through nucleophilic aromatic substitution reactions with various nitrogen-based nucleophiles.

The reaction of 5,9-dichloro-2-methoxyacridine with a variety of primary and secondary amines, as well as with ammonium (B1175870) carbonate, provides a direct route to 9-aminoacridine (B1665356) derivatives. These reactions are often carried out in the presence of a base and a suitable solvent. For instance, intermediate 9-aminoacridines have been prepared by reacting 5,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate in dimethylformamide (DMF). rsc.org Another method involves heating 5,9-dichloro-2-methoxyacridine with ammonium carbonate in phenol (B47542) to yield 9-amino-6-chloro-2-methoxyacridine (B163386). thermofisher.com

The reaction conditions can be tailored to favor the desired product. For example, microwave-assisted synthesis has been employed to accelerate these reactions. rsc.org The general scheme for this reaction involves the nucleophilic attack of the amine on the C9 position of the acridine ring, leading to the displacement of the chloride ion.

Table 1: Synthesis of Aminoacridine Derivatives from 5,9-Dichloro-2-methoxyacridine

| Amine/Nitrogen Source | Reagents and Conditions | Product | Reference |

| Appropriate Amine | K₂CO₃, DMF | Intermediate 9-aminoacridines | rsc.org |

| Ammonium Carbonate | Phenol | 9-Amino-6-chloro-2-methoxyacridine | thermofisher.com |

| p-Phenylenediamine | p-Toluenesulfonic acid (PTSA), Methanol, Microwave | N¹-(2-methyl/2-chloro/simple acridin-9-yl)benzene-1,4-diamine derivatives | rsc.org |

| Hydrazine (B178648) Hydrate | K₂CO₃, DMF, Microwave | 9-Hydrazinyl-2-methoxyacridine (B12922540) |

The reaction of 5,9-dichloro-2-methoxyacridine with quinolizidinylalkylamines has been shown to yield 9-aminoacridine derivatives. sigmaaldrich.com This specific derivatization introduces a bulky, heterocyclic amine substituent at the 9-position of the acridine core.

Bis-acridine compounds, where two acridine moieties are connected by a linker, can be synthesized from 5,9-dichloro-2-methoxyacridine. This is typically achieved by reacting the acridine precursor with a diamine. For example, N,N′-bis-(6-chloro-2-methoxy-acridin-9-yl)-hexane-1,6-diamine has been synthesized from 5,9-dichloro-2-methoxyacridine. sigmaaldrich.com The synthesis of other bis-acridines has been carried out by reacting polyamines with three equivalents of 5,9-dichloro-2-methoxyacridine in DMF at reflux, in the presence of potassium carbonate.

Thiolation Reactions

The chlorine atom at the 9-position of 5,9-dichloro-2-methoxyacridine can also be displaced by sulfur nucleophiles, leading to the formation of 9-thioacridine derivatives. Kinetic studies on the structurally analogous 6,9-dichloro-2-methoxyacridine have shown that reactions with benzyl mercaptan follow pseudo-first-order kinetics.

An example of a thiolation reaction is the synthesis of 9-carboxymethylthio-6-chloro-2-methoxyacridine from 5,9-dichloro-2-methoxyacridine and thioglycollic acid in phenol. rsc.org This reaction introduces a thiol-containing functional group, which can be valuable for further modifications or for its own chemical properties.

Table 2: Thiolation Reactions of 5,9-Dichloro-2-methoxyacridine

| Thiol | Reagents and Conditions | Product | Reference |

| Thioglycollic Acid | Phenol | 9-Carboxymethylthio-6-chloro-2-methoxyacridine | rsc.org |

| Benzyl Mercaptan | - | (Product from analogous 6,9-dichloro-2-methoxyacridine) |

Other Heteroatom Substitutions

Besides nitrogen and sulfur nucleophiles, other heteroatoms can be introduced at the 9-position of the acridine ring.

The reaction with oxygen-containing nucleophiles, such as phenols and alkoxides, leads to the formation of 9-phenoxyacridine (B3049667) and 9-alkoxyacridine derivatives, respectively. For instance, 6-chloro-2-methoxy-9-phenoxyacridine (B1605280) can be synthesized and subsequently used in further reactions. oup.com The synthesis of 9-phenoxyacridine derivatives has been achieved by reacting 9-chloroacridines with appropriate aromatic hydroxyl compounds. nih.govcust.edu.tw Similarly, reactions with sodium alkoxide solutions have been used to prepare 9-alkoxyacridine derivatives. researchgate.net

Furthermore, the synthesis of 9-hydrazinyl-2-methoxyacridine has been reported through the reaction of 6,9-dichloro-2-methoxyacridine with hydrazine hydrate, typically under microwave-assisted conditions in the presence of a base like potassium carbonate in DMF.

Table 3: Other Heteroatom Substitutions of 5,9-Dichloro-2-methoxyacridine

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Phenols (Ar-OH) | - | 9-Phenoxyacridine derivatives | oup.comnih.govcust.edu.tw |

| Sodium Alkoxides | Methanol | 9-Alkoxyacridine derivatives | researchgate.net |

| Hydrazine Hydrate | K₂CO₃, DMF, Microwave | 9-Hydrazinylacridine |

Structural Investigations and Advanced Spectroscopic Characterization

Elucidation of Molecular Structure in Solution and Solid State

The molecular structure of 6,9-dichloro-2-methoxyacridine (B108733) (C₁₄H₉Cl₂NO) has been determined through various analytical techniques, providing insights into its conformation in both solution and the solid state. ucl.ac.uknist.govguidechem.com

In solution, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide evidence for the compound's structure. The chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra are consistent with the proposed arrangement of aromatic protons and carbon atoms within the acridine (B1665455) framework and the methoxy (B1213986) substituent.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 6,9-dichloro-2-methoxyacridine, both ¹H and ¹³C NMR have been employed to confirm its structural integrity.

¹H-NMR Spectral Analysis

The proton NMR spectrum of 6,9-dichloro-2-methoxyacridine provides key information about the arrangement of hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the following characteristic signals are observed: a singlet at approximately 4.01 ppm, which is attributed to the three protons of the methoxy (OCH₃) group. researchgate.net The aromatic region of the spectrum displays a series of signals corresponding to the protons on the acridine core. These include a multiplet observed between 7.44 and 7.49 ppm for two aromatic protons, a double doublet at 7.52 ppm for one aromatic proton, and three distinct doublets at 8.05 ppm, 8.16 ppm, and 8.28 ppm, each integrating to one aromatic proton. researchgate.net

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.01 | Singlet (s) | 3H | -OCH₃ |

| 7.44–7.49 | Multiplet (m) | 2H | Ar-H |

| 7.52 | Double Doublet (dd) | 1H | Ar-H |

| 8.05 | Doublet (d) | 1H | Ar-H |

| 8.16 | Doublet (d) | 1H | Ar-H |

| 8.28 | Doublet (d) | 1H | Ar-H |

¹³C-NMR Spectral Analysis

Complementing the ¹H-NMR data, the ¹³C-NMR spectrum provides a map of the carbon framework of the molecule. While specific chemical shift values from primary literature are not detailed here, spectral databases confirm the presence of the expected number of carbon signals corresponding to the acridine rings and the methoxy group. acs.org The spectrum would characteristically show signals for the methoxy carbon, the nine aromatic carbons of the acridine rings directly bonded to hydrogen, and the five quaternary carbon atoms, including those bonded to the chlorine atoms, the nitrogen atom, and the methoxy group.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6,9-dichloro-2-methoxyacridine, typically recorded using a KBr pellet, displays several characteristic absorption bands. researchgate.net Key absorptions include a band at 2925 cm⁻¹, corresponding to C-H stretching vibrations. researchgate.net The spectrum also shows a prominent band at 1554 cm⁻¹, which is characteristic of the C=N stretching vibration within the acridine ring. researchgate.net Other significant peaks are observed at 1633, 1517, 1476, 1420, 1262, 1062, and 1027 cm⁻¹, which are associated with various vibrations of the aromatic rings and the C-N and C-O bonds. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 2925 | C-H stretch |

| 1633 | Aromatic C=C stretch |

| 1554 | C=N stretch |

| 1517 | Aromatic C=C stretch |

| 1476 | Aromatic C=C stretch |

| 1420 | CH₂/CH₃ deformation |

| 1262 | Aryl-O stretch (asymmetric) |

| 1027 | Aryl-O stretch (symmetric) / C-N stretch |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Impact Ionization (EI-MS) Fragmentation Patterns

Under Electron Impact Ionization (EI), 6,9-dichloro-2-methoxyacridine undergoes characteristic fragmentation. The resulting mass spectrum typically shows the molecular ion peak (M⁺) and several fragment ions. The molecular weight of 6,9-dichloro-2-methoxyacridine is 278.13 g/mol . ucl.ac.ukacs.org In EI-MS, the molecular ion peak is observed at an m/z value corresponding to its exact mass, which is approximately 277.0060.

The fragmentation of small molecules like this is generally well-understood, and computational methods can be used to construct fragmentation trees that match well with annotated pathways from the literature. The fragmentation pattern of 6,9-dichloro-2-methoxyacridine under EI conditions has been studied, and a complete match between the computed fragmentation tree and the annotated pathway has been reported. This indicates a predictable and well-characterized fragmentation behavior upon electron impact.

High-Resolution Spectroscopic Techniques for Transient Intermediates

The elucidation of reaction mechanisms often hinges on the direct observation and characterization of fleeting transient intermediates. For complex heterocyclic systems like 5,9-dichloro-2-methoxyacridine, high-resolution spectroscopic techniques that can operate in situ are indispensable. These methods provide a real-time window into the chemical transformations, allowing for the identification of short-lived species such as carbocations, radical ions, or reaction adducts that dictate the ultimate product distribution. While specific studies focusing solely on the transient intermediates of 5,9-dichloro-2-methoxyacridine are not extensively documented, the application of techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to related acridine systems provides a robust framework for understanding their potential reaction pathways.

In situ FTIR spectroscopy is a powerful process analytical technology (PAT) that enables the continuous monitoring of a chemical reaction under its actual conditions. By inserting a probe directly into the reaction vessel, spectra are collected in real-time, tracking the concentration changes of reactants, products, and, crucially, any observable intermediates.

In the context of 5,9-dichloro-2-methoxyacridine, this technique is particularly well-suited for studying nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 9-position is activated towards substitution due to the electron-withdrawing effect of the ring nitrogen. The reaction with a nucleophile (e.g., an alkoxide or amine) is expected to proceed through a transient, anionic σ-adduct known as a Meisenheimer complex.

In situ FTIR monitoring would reveal the following spectral evolution:

Reactant Decay: A decrease in the intensity of vibrational bands corresponding to the starting material, 5,9-dichloro-2-methoxyacridine. Key bands include the C-Cl stretching vibrations and the characteristic modes of the substituted acridine ring.

Intermediate Formation: The transient appearance of new absorption bands attributable to the Meisenheimer intermediate. The formation of a new C-Nucleophile bond and the disruption of the acridine's aromaticity would lead to significant spectral shifts. The sp3-hybridization at the carbon bearing the nucleophile and the leaving group would alter the ring's vibrational modes, and the negative charge delocalization would influence bond strengths and, consequently, their absorption frequencies.

Product Growth: The emergence of bands corresponding to the final substituted product, concurrent with the disappearance of the intermediate's signature.

The table below illustrates the hypothetical FTIR spectral changes that would be observed during the formation of a Meisenheimer intermediate from 5,9-dichloro-2-methoxyacridine.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) in Reactant | Expected Wavenumber (cm⁻¹) in Intermediate (Hypothetical) | Rationale for Shift |

| C—Cl Stretch | Aryl-Chloride | ~1100 - 1030 | Shifted or absent | The C-Cl bond is elongated and weakened in the intermediate state prior to cleavage. |

| Acridine Ring C=N Stretch | Heterocyclic Imine | ~1640 - 1610 | Lower frequency (~1600 - 1580) | The loss of aromaticity and delocalization of negative charge into the ring system weakens the C=N double bond character. |

| Acridine Ring C=C Stretches | Aromatic Ring | ~1600 - 1450 | Shifted and new bands appear | The cyclohexadienyl-like structure of the anionic ring in the intermediate possesses different symmetry and bond orders, leading to a more complex pattern. |

| Asymmetric C-O-C Stretch | Aryl-alkyl ether | ~1275 - 1200 | Minor shift | The methoxy group is not directly involved in the charge delocalization on the other rings, but may experience a minor electronic effect. |

| C-Nucleophile Bond Vibration | e.g., C-O or C-N | N/A | New band appears | A new band corresponding to the newly formed bond (e.g., C-O stretch from an alkoxide nucleophile) would be a direct evidence of the intermediate's formation. |

Raman spectroscopy serves as an excellent complementary technique to FTIR. It is particularly sensitive to vibrations that induce a change in molecular polarizability, making it highly effective for studying the skeletal modes of aromatic and heterocyclic rings, as well as non-polar bonds.

For 5,9-dichloro-2-methoxyacridine, Raman spectroscopy could be instrumental in identifying transient species like radical cations, which are plausible intermediates in photoredox or electrochemical reactions. wiley.com Acridine derivatives are known to undergo single-electron transfer (SET) to form radical intermediates. capes.gov.brnih.gov The formation of a radical cation would induce significant changes in the electronic structure of the acridine core, leading to a more quinoidal character, which is strongly reflected in the Raman spectrum. capes.gov.br

Key observable changes would include:

Shifts in Ring Modes: The characteristic ring breathing and skeletal deformation modes of the acridine system would exhibit significant frequency shifts upon radical cation formation. These shifts provide a fingerprint of the change in the π-bonding system.

Intensity Enhancements: If the excitation laser wavelength is chosen to be in resonance with an electronic transition of the transient intermediate (Resonance Raman effect), the vibrational modes coupled to that transition will be dramatically enhanced. This allows for the detection of very low concentrations of the intermediate. Surface-Enhanced Raman Spectroscopy (SERS) could also be employed, where adsorption on a nanostructured metal surface provides enormous signal amplification. capes.gov.br

The following table outlines the expected changes in the Raman spectrum of 5,9-dichloro-2-methoxyacridine upon forming a hypothetical radical cation intermediate.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) in Reactant | Expected Raman Shift (cm⁻¹) in Radical Cation (Hypothetical) | Rationale for Shift |

| Acridine Ring Breathing/Skeletal | Aromatic Ring | ~1400 - 1620 (multiple bands) | Significant shifts and intensity changes | Formation of a quinoidal-type structure in the radical cation alters the entire π-system, causing large shifts in the collective skeletal vibrations. capes.gov.br |

| C—H in-plane bend | Aromatic C-H | ~1300 - 1100 | Shifts observed | Changes in electron density distribution across the ring affect the force constants of C-H bending modes. |

| C—Cl Stretch | Aryl-Chloride | ~700 - 550 | Lower frequency | The C-Cl bond may be weakened due to the altered electronic structure and spin density distribution in the radical cation. |

| Methoxy C-O Stretch | Aryl-alkyl ether | ~1250 | Minor shift | The methoxy group may participate slightly in stabilizing the radical cation, leading to small changes in its vibrational frequency. |

Theoretical and Computational Chemical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For acridine (B1665455) derivatives, these studies often provide insights into their potential as pharmacological agents or materials for electronic applications.

Computational Studies of Excited States (π→π* and n→π*)

The study of electronic excited states, such as π→π* and n→π* transitions, is essential for understanding the photophysical properties of molecules like acridines, which are known for their fluorescence. beilstein-journals.org Computational methods can predict the energies of these transitions, which correspond to the absorption of light. A systematic computational study on a series of acridine derivatives highlighted that these compounds tend to have a more pronounced electron acceptor behavior in their excited state. researchgate.net However, specific computational data detailing the excited state energies and characteristics for 5,9-dichloro-2-methoxyacridine remains unelucidated in published research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to observe the movement and interactions of molecules over time, providing a dynamic picture of their behavior in various environments.

Simulation of Intermolecular Interactions

MD simulations are particularly valuable for studying how molecules like acridine derivatives interact with biological macromolecules, such as DNA or proteins. nih.gov The planar structure of the acridine ring allows it to intercalate between the base pairs of DNA, a mechanism often explored in the design of anticancer drugs. nih.gov While MD simulations have been performed on other acridine derivatives to analyze these interactions, no such simulations specific to 5,9-dichloro-2-methoxyacridine were found.

Analysis of Conformational Dynamics

The flexibility and conformational changes of a molecule can influence its biological activity and physical properties. MD simulations can track these conformational dynamics. For the broader acridine family, such studies can reveal how different substituents affect the planarity of the ring system and the orientation of side chains. There is currently no available research detailing the conformational dynamics of 5,9-dichloro-2-methoxyacridine.

Photophysical Property Predictions and Mechanistic Insights

Computational studies are instrumental in predicting and explaining the photophysical properties of acridine derivatives, such as their absorption and emission of light. For instance, research on 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines demonstrated that substituents have a significant impact on their absorption and emission spectra, with a methoxy-substituted derivative showing the highest fluorescence intensity. beilstein-journals.org Similarly, studies on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines have used DFT to explore their electronic properties and understand the influence of substituents on their HOMO-LUMO energy gaps. beilstein-journals.org These examples underscore the potential of computational methods to yield valuable insights into the photophysics of 5,9-dichloro-2-methoxyacridine, should such studies be undertaken.

Multiconfigurational Second-Order Perturbation Methods (CASSCF/CASPT2)

The accurate theoretical description of the excited states of planar aromatic molecules like acridine derivatives often requires sophisticated quantum chemical methods that can handle electron correlation in both ground and excited states. The Complete Active Space Self-Consistent Field (CASSCF) followed by N-electron valence state second-order perturbation theory (CASPT2) is a powerful approach for this purpose.

The CASSCF method provides a good qualitative description of the electronic wave function for molecules that may have significant multiconfigurational character, especially in their excited states. However, it often lacks the inclusion of dynamic electron correlation, which is crucial for obtaining quantitatively accurate energy differences. The CASPT2 method builds upon the CASSCF reference wave function to incorporate dynamic correlation, yielding more precise energies for excited states and potential energy surfaces. molcas.org

While specific CASSCF/CASPT2 studies on 5,9-dichloro-2-methoxyacridine are not extensively documented in the literature, these methods are fundamental to understanding the photophysics of closely related acridine compounds. For instance, detailed investigations into the excited-state dynamics of derivatives like 9-amino-6-chloro-2-methoxyacridine (B163386) rely on such high-level computational approaches to interpret complex experimental results, such as fluorescence and charge transfer dynamics. acs.orgnih.gov The application of MS-CASPT2 (Multi-State CASPT2) is particularly valuable in cases of near-degenerate electronic states or avoided crossings on the potential energy surface, which can be characteristic of acridine photophysics. molcas.org

Investigation of Solvation Effects on Photophysics

The photophysical properties of acridine derivatives, including their absorption and fluorescence spectra, quantum yields, and excited-state lifetimes, can be significantly influenced by their surrounding solvent environment. Computational studies investigate these solvation effects using either implicit solvent models, which represent the solvent as a continuous dielectric medium, or explicit solvent models, where individual solvent molecules are included in the calculation.

For acridine compounds, the nature of the solvent has been shown to be a determining factor in their photochemical behavior. For example, in a study of the acridine derivative proflavin, the solvent matrix was found to govern the spin dynamics of photoinduced electron transfer (PET). researchgate.net The interaction of acridine derivatives with calf thymus DNA has also revealed that bound water molecules in the vicinity of the DNA play a pivotal role in the timescales of intercalation and subsequent PET. rsc.org The excited-state photophysics of 9-amino-6-chloro-2-methoxyacridine has been studied in aqueous solutions, highlighting the importance of understanding its behavior in a biologically relevant medium. nih.govoptica.org These findings underscore the necessity of including solvation effects in theoretical models to accurately predict the photophysical behavior of 5,9-dichloro-2-methoxyacridine in different environments.

Theoretical Prediction of Excited State Proton Transfer (ESPT) and Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a crucial process in the photochemistry of many acridine derivatives. Upon photoexcitation, the acridine moiety can act as either an electron donor or acceptor, depending on its substitution and the nature of its interaction partner. Theoretical studies can predict the feasibility and rates of PET by calculating the driving force (Gibbs free energy change) and electronic coupling between the donor and acceptor.

Several studies on related acridines highlight the importance of PET.

Femtosecond to nanosecond spectroscopy on DNA duplexes modified with 9-amino-6-chloro-2-methoxyacridine has been used to follow the dynamics of photoinduced charge-shift, a form of PET. acs.org

Theoretical studies on acridine-naphthalenediimide conjugates suggested electronic segmentation between the electron-rich acridine and electron-deficient naphthalenediimide scaffolds, a design principle for facilitating PET. acs.orgacs.org

The interaction of various acridine derivatives with DNA is often followed by a PET process with the DNA bases. rsc.org

Acridine yellow G has been employed as a PET photocatalyst in organic synthesis, where it is excited by visible light to initiate a radical reaction pathway. nih.gov

Excited State Proton Transfer (ESPT) is another fundamental photochemical reaction. In this process, a proton is transferred from one part of a molecule to another, or to a solvent molecule, in the electronically excited state. This is often driven by a significant change in the acidity or basicity of specific functional groups upon photoexcitation. A related phenomenon, electron-driven proton transfer (EDPT), can be driven by the need to relieve excited-state antiaromaticity. nih.gov Computational studies can map the potential energy surface for proton transfer in the excited state to identify barriers and predict reaction pathways. While not specifically detailed for 5,9-dichloro-2-methoxyacridine, theoretical work has proposed that generating excited-state aromaticity via an intramolecular proton transfer can be a powerful mechanism for driving photochemical processes in aromatic systems. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In a study of antitubercular 6-chloro-2-methoxy-9-substituted acridine derivatives, MEP maps were calculated for geometrically optimized structures. researchgate.net The analysis revealed key features about the molecule's reactivity.

| Feature of MEP Map | Implication | Reference |

| Negative potential (red) near the chlorine atom | Indicates an electron-rich region that can contribute to interactions with biological targets. This was suggested to play a role in the compound's inhibitory activity. | researchgate.net |

| General charge distribution | Provides insights into how the molecule will orient itself when approaching a receptor site or DNA. | researchgate.netresearchgate.net |

The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing chlorine atoms creates a distinct electrostatic profile that is crucial for its biomolecular interactions. researchgate.netrsc.org

In silico Docking Studies for Biomolecular Interactions

In silico molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). These studies are instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. Derivatives of 6,9-dichloro-2-methoxyacridine (B108733) have been the subject of numerous docking studies to understand their interactions with biological targets, primarily DNA and various enzymes. frontiersin.orgpnas.orgnih.gov

The planar aromatic structure of the acridine core makes it a classic DNA intercalator, and docking studies consistently support this binding mode. researchgate.net In this interaction, the planar ring system inserts itself between the base pairs of the DNA double helix.

Several studies have used docking to explore these interactions in detail:

DNA Intercalation: Fused acridine derivatives have been docked into the DNA octamer duplex (PDB ID: 1DSC), with results showing the compounds have an intercalated placement in the active sites with stable interactions. tandfonline.comtandfonline.com A newly synthesized acridine triazolidine (B1262331) derivative, derived from 6,9-dichloro-2-methoxyacridine, was docked into a DNA target (PDB ID: 1Z3F), confirming that the acridine portion has a high affinity for intercalation through π-π stacking with the nitrogenous bases. mdpi.com

Enzyme Inhibition: Docking studies have also been performed against protein targets. Acridine-triazole-pyrimidine hybrids were docked into a human topoisomerase IIB complexed with DNA (PDB ID: 4G0U). nih.gov The results showed an optimal orientation for the acridine moiety to intercalate with DNA bases (DG13, DC14), leading to inhibition of the enzyme. nih.gov In another study, the docking of an acridone (B373769) derivative showed that the methoxy group and a chlorine atom contributed to favorable interactions within the active site of an enzyme. rsc.org

The table below summarizes key findings from representative docking studies involving acridine derivatives.

| Ligand Type | Target | PDB ID | Key Findings | References |

| Fused acridine-triazole derivative | DNA | 1DSC | Intercalation into DNA duplex; binding energy of -7.4 kcal/mol for the most active compound. | tandfonline.comtandfonline.com |

| Acridine-triazole-pyrimidine hybrid | Topoisomerase IIB-DNA complex | 4G0U | Acridine moiety intercalates between DNA bases (DG13, DC14); stabilized by π-π and H-bonding interactions. | nih.gov |

| Acridine triazolidine derivative (ACW-02) | DNA | 1Z3F | Acridine portion shows affinity for intercalation via π-π stacking. | mdpi.com |

| Acridone-1,2,3-triazole hybrid | Acetylcholinesterase (modeled) | N/A | Methoxy group forms hydrogen bonds with Ser122; chlorine atom has beneficial weak interactions. | rsc.org |

These computational studies are crucial for rationalizing the observed biological activities of acridine derivatives and for guiding the design of new compounds with enhanced potency and selectivity.

Molecular Mechanisms of Biological Activity Excluding Clinical Human Trial Data

Enzyme Inhibition Profiles

The planar, heterocyclic structure of the acridine (B1665455) nucleus allows it to intercalate into DNA and interact with various enzymatic targets. The nature and position of substituents on the acridine ring play a crucial role in determining the potency and selectivity of these interactions. For 5,9-dichloro-2-methoxyacridine, the presence of two chlorine atoms and a methoxy (B1213986) group is expected to significantly influence its electronic properties and steric interactions, thereby modulating its inhibitory profile against a range of enzymes.

Acridine derivatives are well-documented inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during replication, transcription, and recombination. nih.gov These enzymes function by creating transient breaks in the DNA backbone, allowing the strands to pass through each other and relieve supercoiling. nih.gov

Topoisomerase Inhibition (Type I and IIα)

Molecular Basis of Enzyme-DNA-Drug Complex Formation

The primary mechanism by which many acridine derivatives inhibit topoisomerases is through the stabilization of the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the DNA. nih.gov By intercalating into the DNA at the site of the enzyme-mediated break, the acridine molecule prevents the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA. nih.gov This leads to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. nih.gov This mode of action classifies these compounds as topoisomerase "poisons." aacrjournals.org

The specific targeting of Topoisomerase I versus Topoisomerase IIα by acridine derivatives is influenced by the substituents on the acridine ring. Research on various acridine analogues suggests that the nature of the side chains at different positions can confer selectivity. While some acridines inhibit both enzymes, others may show a preference for one over the other. The 5,9-dichloro-2-methoxy substitution pattern on the target compound likely influences its binding affinity and specificity within the enzyme-DNA complex, but without direct experimental evidence, its precise inhibitory profile against Topoisomerase I and IIα remains to be elucidated.

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Acridine derivatives have emerged as a promising class of telomerase inhibitors. nih.govnih.gov

The predominant mechanism of telomerase inhibition by substituted acridines involves the stabilization of G-quadruplex structures. nih.gov Telomeric DNA is rich in guanine (B1146940) and can fold into these four-stranded secondary structures. The planar aromatic surface of the acridine ring system can stack on top of the G-quadruplex, stabilizing this conformation and preventing the telomerase enzyme from accessing and elongating the telomere. nih.gov The substituents on the acridine ring are critical for the affinity and specificity of this interaction. Trisubstituted acridines, in particular, have been shown to be potent telomerase inhibitors. nih.gov For 5,9-dichloro-2-methoxyacridine, the positions of the chloro and methoxy groups would be expected to modulate its ability to bind and stabilize G-quadruplex structures, thereby influencing its telomerase inhibitory activity. Some 3,6-disubstituted acridine derivatives have shown IC50 values against telomerase in the range of 1.3 to 8 µM. nih.gov

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. nih.govnih.gov

Structurally similar compounds, specifically derivatives of 6-chloro-2-methoxyacridine (B15215803), have demonstrated potent α-glucosidase inhibitory activity. nih.gov A study on a series of 6-chloro-2-methoxyacridine derivatives linked to triazole moieties revealed competitive inhibition of α-glucosidase. nih.gov The most potent compound in this series exhibited an IC50 value of 98.0 ± 0.3 µM, which was significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 10.5 μM). nih.gov This suggests that the 6-chloro-2-methoxyacridine scaffold is a promising pharmacophore for α-glucosidase inhibition. Given the structural similarity, it is plausible that 5,9-dichloro-2-methoxyacridine would also exhibit inhibitory activity against this enzyme.

Table 1: α-Glucosidase Inhibitory Activity of 6-Chloro-2-methoxyacridine Derivatives

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| 6-chloro-2-methoxyacridine derivative 7h | 98.0 ± 0.3 | Competitive |

| Acarbose (Standard) | 750.0 ± 10.5 | - |

Data from a study on structurally related compounds. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes leads to an increase in acetylcholine levels, a strategy used in the treatment of Alzheimer's disease. The acridine scaffold is a well-known feature of several cholinesterase inhibitors. nih.govnih.gov

Studies on various 9-substituted acridine derivatives have demonstrated their ability to inhibit both AChE and BChE. nih.govnih.gov The mechanism of inhibition is often of a mixed type, indicating that the compounds may bind to both the active site and peripheral anionic sites of the enzymes. researchgate.netresearchgate.net The nature of the substituent at the 9-position, as well as other positions on the acridine ring, significantly influences the inhibitory potency and selectivity for AChE versus BChE. nih.govnih.gov For instance, certain 9-phosphoryl-9,10-dihydroacridine derivatives have shown potent and selective inhibition of BChE, with IC50 values in the low micromolar range. nih.gov While specific data for 5,9-dichloro-2-methoxyacridine is not available, its substitution pattern suggests it could interact with the active sites of these enzymes.

Table 2: Cholinesterase Inhibitory Activity of Selected Acridine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Dibenzyloxy Dihydroacridine Derivative 1d | Butyrylcholinesterase | 2.90 ± 0.23 |

| Diphenethyl Dihydroacridine Derivative 1e | Butyrylcholinesterase | 3.22 ± 0.25 |

Data from a study on structurally related 9-phosphoryl-9,10-dihydroacridine derivatives. nih.gov

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation and apoptosis. nih.gov Inhibition of the proteasome can lead to the accumulation of misfolded or regulatory proteins, ultimately inducing cell death, and is a validated strategy in cancer therapy. nih.gov

While research on proteasome inhibition by monoacridine derivatives is not extensive, a fascinating study revealed that novel tetra-acridine derivatives can act as dual inhibitors of topoisomerase II and the proteasome. This finding suggests that the acridine scaffold has the potential to interact with and inhibit the proteasome complex. The mechanism of proteasome inhibition by these acridine compounds may involve non-covalent interactions with the active sites of the proteasome's catalytic subunits. It is important to note that this activity was observed in tetra-acridines, and it is not certain that a monoacridine like 5,9-dichloro-2-methoxyacridine would exhibit the same dual-inhibitory properties. Further investigation is required to determine if this compound can inhibit the proteasome complex.

Other Molecular-Level Biological Effects of 5,9-Dichloro-2-methoxyacridine

Activation of Wild-Type p53 Transcription

Currently, there is no publicly available scientific literature detailing studies that have specifically investigated the ability of 5,9-dichloro-2-methoxyacridine to activate the transcription of wild-type p53. The p53 protein, a critical tumor suppressor, responds to cellular stress by transcriptionally activating a range of genes involved in cell cycle arrest, apoptosis, and DNA repair. While various chemical compounds are known to induce p53 activity, research to determine if 5,9-dichloro-2-methoxyacridine possesses this specific molecular function has not been reported.

Modulation of Protein-Protein Interactions

There is no specific research data available on the modulation of protein-protein interactions by 5,9-dichloro-2-methoxyacridine. Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their modulation by small molecules is a significant area of drug discovery. ajwilsonresearch.comnih.gov These interactions often involve large, flat surfaces that are challenging for small molecules to bind to with high affinity and specificity. ajwilsonresearch.com Therapeutic strategies can involve either the inhibition or stabilization of these interactions. researchgate.net However, the potential of 5,9-dichloro-2-methoxyacridine to act as a modulator of any specific PPI has not been documented in published studies.

Interaction with Prion Protein Fragments

No studies have been published that investigate the direct interaction of 5,9-dichloro-2-methoxyacridine with prion protein fragments. Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). While some acridine derivatives have been investigated for their anti-prion activities, specific data on 5,9-dichloro-2-methoxyacridine is not available in the scientific literature.

Investigations into Anti-parasitic Mechanisms (e.g., Leishmaniasis)

While direct mechanistic studies on 5,9-dichloro-2-methoxyacridine are limited, research on closely related 7-substituted 9-chloro- and 9-amino-2-methoxyacridines provides insights into the potential anti-leishmanial mechanisms of this class of compounds. asm.orgasm.orgnih.gov Studies on Leishmania infantum suggest that the primary target of these acridine derivatives is the parasite's DNA metabolism. asm.orgasm.orgnih.gov

The proposed mechanism involves the inhibition of DNA synthesis in the promastigote stage of the parasite. asm.orgasm.org However, it is also noted that these compounds may act as multi-target drugs, with secondary effects observed on other biochemical pathways, including protein and lipid metabolism. asm.orgasm.orgnih.gov The antileishmanial activity of these 2-methoxyacridine derivatives is dependent on the nature of the substituents at both the 7 and 9 positions of the acridine ring. asm.orgasm.orgnih.gov Generally, 9-amino derivatives have demonstrated higher antileishmanial activity than their 9-chloro counterparts, suggesting that the 9-amino group may facilitate stronger interactions with intracellular macromolecules. asm.org

| Compound Class | Proposed Primary Mechanism | Secondary Effects | Key Structural Determinants of Activity |

|---|---|---|---|

| 2-Methoxyacridines | Inhibition of DNA synthesis in Leishmania promastigotes | Disruption of protein and lipid metabolism | Nature of substituents at positions 7 and 9 |

Studies of Anti-tubercular Mechanisms

Specific studies on the anti-tubercular mechanism of 5,9-dichloro-2-methoxyacridine are not available. However, research on the broader class of acridine derivatives points towards the inhibition of Mycobacterium tuberculosis DNA gyrase as a potential mechanism of action. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Other acridine compounds have also been shown to act as DNA intercalating agents, which can inhibit DNA synthesis by interfering with topoisomerase I. fortunejournals.com This dual-targeting ability could contribute to their anti-mycobacterial effects. Furthermore, some synthetic acridine derivatives have demonstrated activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. fortunejournals.combohrium.com For instance, acridine-9-carboraldehyde was found to be active against rifampicin-resistant and multidrug-resistant strains. fortunejournals.com Some acridine derivatives have also shown synergistic activity when combined with conventional anti-TB drugs like rifampicin (B610482) and levofloxacin, although the exact mechanism for this synergy is not fully understood. fortunejournals.com It is hypothesized that it may involve a different mechanism of action from the primary anti-TB drugs. fortunejournals.com

| Compound Class | Potential Mechanism of Action | Observed Activity |

|---|---|---|

| Acridine Derivatives | Inhibition of Mycobacterium tuberculosis DNA gyrase | Activity against drug-susceptible and multidrug-resistant strains |

| DNA intercalation and inhibition of topoisomerase I | Synergistic effects with conventional anti-TB drugs |

Applications in Chemical Biology Research

Precursor Role in Bioactive Compound Synthesis

The reactivity of the chlorine atom at the C-9 position of the acridine (B1665455) ring makes 6,9-dichloro-2-methoxyacridine (B108733) an excellent electrophile for nucleophilic substitution reactions. This property is extensively exploited in the synthesis of a multitude of bioactive compounds. Researchers have used it as a starting material to create new series of hybrid molecules with potential therapeutic applications. researchgate.net

For instance, it is a key intermediate in the synthesis of various 9-aminoacridine (B1665356) derivatives. fishersci.comsigmaaldrich.com These derivatives have been investigated for a range of biological activities, including antimalarial and antileishmanial effects. mdpi.comnih.govacs.orgacs.org The synthesis often involves reacting 6,9-dichloro-2-methoxyacridine with different amines, anilines, or hydrazines to displace the C-9 chlorine and introduce new functional side chains. sigmaaldrich.commdpi.comresearchgate.net These modifications are crucial for modulating the compound's interaction with biological targets and enhancing its efficacy. For example, it was used to synthesize a series of bifunctional acridine-naphthalenediimide conjugates evaluated as antimalarial agents against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. acs.orgacs.orgnih.gov Similarly, it served as the precursor for acridine triazolidine (B1262331) derivatives tested for antileishmanial activity. mdpi.com

Table 1: Examples of Bioactive Compounds Synthesized from 6,9-Dichloro-2-methoxyacridine

| Precursor | Reagents/Conditions | Synthesized Compound/Derivative Class | Investigated Activity | Reference(s) |

| 6,9-Dichloro-2-methoxyacridine | Phenol (B47542), Ammonium (B1175870) carbonate | 6-chloro-2-methoxy-acridin-9-ylamine | Intermediate | fishersci.com |

| 6,9-Dichloro-2-methoxyacridine | Heptylamine | N′-(6-Chloro-2-methoxy-acridin-9-yl)-heptylamine | Not specified | fishersci.comsigmaaldrich.com |

| 6,9-Dichloro-2-methoxyacridine | Hexane-1,6-diamine | N,N′-bis-(6-chloro-2-methoxy-acridin-9-yl)-hexane-1,6-diamine | Not specified | fishersci.comsigmaaldrich.com |

| 6,9-Dichloro-2-methoxyacridine | Quinolizidinylalkylamines | 9-Aminoacridine derivatives | Not specified | fishersci.comsigmaaldrich.com |

| 6,9-Dichloro-2-methoxyacridine | N-phenylhydrazine-carbothioamide | Acridine triazolidine derivative (ACW-02) | Antileishmanial | mdpi.com |

| 6,9-Dichloro-2-methoxyacridine | Hydrazine (B178648) hydrate | 1-(6-chloro-2-methoxyacridine-9-yl) hydrazine | Antimalarial intermediate | researchgate.net |

| 6,9-Dichloro-2-methoxyacridine | Butyl amine | 9-amino Acridine (for conjugates) | Antimalarial | acs.orgacs.org |

| 6,9-Dichloro-2-methoxyacridine | 4-hydroxybenzaldehyde | 4-(6-Chloro-2-methoxyacridin-9-yloxy)benzaldehyde | Anti-inflammatory | cust.edu.tw |

Development of Fluorescent Probes and Dyes for Biomolecule Visualization

The inherent fluorescence of the acridine core makes its derivatives, including 6,9-dichloro-2-methoxyacridine, valuable in the development of probes for biological imaging and sensing. guidechem.comif-pan.krakow.pl The compound itself can be used as a fluorescent probe and is a precursor for more specialized dyes. guidechem.combiosynth.com For example, 6,9-dichloro-2-methoxyacridine (DCA) has been described as a fluorescent probe for measuring cytosolic Ca2+ concentration in mammalian cells. biosynth.com

Derivatives such as 9-Amino-6-chloro-2-methoxyacridine (B163386) are also known to be used as fluorescent probes, leveraging their ability to intercalate into DNA. smolecule.com The fluorescence properties—such as excitation and emission wavelengths, quantum yield, and sensitivity to the local environment—can be fine-tuned by chemically modifying the acridine scaffold. This allows for the creation of probes that can visualize specific biomolecules, report on cellular events like changes in ion concentration, or track the localization of a drug within a cell.

Design of DNA-Targeting Ligands for Research Tools

The planar, polycyclic aromatic structure of the acridine ring is ideally suited for insertion between the base pairs of double-stranded DNA, a process known as intercalation. if-pan.krakow.pl This property is a hallmark of many acridine derivatives and is the basis for their use as DNA-targeting agents in both therapeutic and research contexts. The 6-chloro-2-methoxy-acridine moiety, in particular, has been identified as a key structural feature for DNA interaction. mdpi.com

Starting from 6,9-dichloro-2-methoxyacridine, researchers can synthesize a library of ligands with varying side chains at the 9-position. These side chains can influence the binding affinity, sequence selectivity, and mode of interaction with DNA. For example, dimeric acridine compounds, or bis-acridines, were developed to enhance DNA-binding properties compared to their monomeric counterparts. nih.gov These molecules, where two acridine units are connected by a flexible linker, can bis-intercalate (intercalate at two sites simultaneously), leading to high-affinity binding. Such compounds serve as powerful research tools for studying DNA topology, probing DNA-protein interactions, and as scaffolds for anticancer agents that target DNA replication and repair by inhibiting enzymes like topoisomerases. mdpi.comif-pan.krakow.pl

Exploration in Optoelectronic and Materials Science Applications

While the primary applications of 6,9-dichloro-2-methoxyacridine are in chemical biology, the photophysical properties of the acridine core lend themselves to exploration in materials science, particularly in the realm of organic electronics.

A chromophore is the part of a molecule responsible for its color. The extended π-conjugated system of the acridine ring in 6,9-dichloro-2-methoxyacridine functions as a potent chromophore, absorbing light in the ultraviolet and visible regions of the spectrum, which gives the compound its characteristic yellow color. guidechem.com This intrinsic property makes it a valuable scaffold for the synthesis of a variety of dyes. Its utility as a fluorescent probe is a direct consequence of its nature as a fluorophore, a specific type of chromophore that re-emits absorbed light energy as fluorescence. guidechem.combiosynth.com The chromophoric and fluorescent characteristics can be modulated by synthetic modifications, allowing for the creation of dyes with tailored spectral properties for various applications.

The development of novel optoelectronic devices often relies on organic molecules with specific photophysical and electrochemical characteristics. google.com Acridine-based structures are of interest in this field due to their electron-rich nature and high fluorescence quantum yields.

Research into bifunctional molecules pairing an electron-rich acridine with an electron-deficient scaffold, such as naphthalenediimide (NDI), highlights this potential. acs.orgnih.gov Theoretical studies of these acridine-NDI conjugates revealed a clear electronic segmentation, with the highest occupied molecular orbital (HOMO) localized on the acridine moiety and the lowest unoccupied molecular orbital (LUMO) on the NDI moiety. acs.org This separation of frontier orbitals is a key design principle for materials used in organic photovoltaics and light-emitting diodes (OLEDs). By chemically modifying precursors like 6,9-dichloro-2-methoxyacridine, it is possible to engineer molecules with a specific HOMO-LUMO gap, redox potential, and charge-transport properties, making them promising candidates for next-generation organic electronic devices. acs.orggoogle.com

Emerging Research Directions and Future Perspectives

Rational Design of Acridine (B1665455) Derivatives with Enhanced Specificity

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new molecules with high affinity and selectivity for a specific biological target. This approach has been successfully applied to the acridine scaffold to develop compounds with tailored properties. acs.org For 5,9-dichloro-2-methoxyacridine, future research will likely focus on synthesizing new analogues to improve target specificity and biological efficacy.

The synthesis of substituted acridines can be achieved through various established methods, such as the Ullmann-Goldberg cross-coupling reaction to build the acridine core, followed by nucleophilic substitution of 9-chloroacridines. stlawu.edu A recently reported multi-step synthesis towards the related compound 6,9-dichloro-2-methoxy-4-nitroacridine demonstrates the feasibility of constructing this specific substitution pattern on the acridine core. researchgate.net

Future rational design strategies for 5,9-dichloro-2-methoxyacridine could involve:

Modification of the 2-methoxy group: Replacing the methoxy (B1213986) group with other substituents (e.g., longer alkyl chains, cyclic amines) could modulate the compound's solubility, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with target proteins or nucleic acids.

Substitution at other positions: While focusing on the existing scaffold, computational modeling could predict which currently unsubstituted positions on the acridine ring could be modified to create new, favorable interactions with a target, such as a specific enzyme active site or a unique DNA sequence. acs.org

Introduction of functional side chains: Attaching side chains, particularly at the 9-position, is a common strategy to enhance the DNA binding affinity and topoisomerase inhibition of acridines. nih.gov For instance, linking polyamine chains or peptide fragments could lead to derivatives with enhanced cellular uptake and specific targeting of G-quadruplex DNA structures, which are implicated in cancer. nih.gov

These rationally designed modifications aim to create derivatives of 5,9-dichloro-2-methoxyacridine that not only possess potent activity but also exhibit greater selectivity for cancer cells over healthy cells, a critical aspect of developing safer chemotherapeutics.

Multitargeting Approaches in Chemical Biology

The complexity of many diseases, particularly cancer, has led to the realization that targeting a single biological pathway is often insufficient. bohrium.com Multitargeting, the intentional design of a single molecule to interact with multiple biological targets, has emerged as a promising strategy to overcome drug resistance and improve therapeutic outcomes. nih.gov The acridine scaffold is well-suited for developing such agents due to its ability to be extensively modified. bohrium.comjppres.com

Future research on 5,9-dichloro-2-methoxyacridine could explore its potential as a multitarget agent. Acridine derivatives are known to act on various targets, including:

DNA Intercalation: The foundational mechanism for many acridines. nih.gov

Topoisomerase Inhibition: Both topoisomerase I and II are common targets for acridine-based drugs. nih.gov

Kinase Inhibition: Certain acridine derivatives have been developed as inhibitors of kinases like Src and MEK, which are crucial in cancer cell signaling pathways. nih.govtdl.org

A future derivative of 5,9-dichloro-2-methoxyacridine could be engineered to, for example, simultaneously intercalate DNA and inhibit a key kinase involved in cell proliferation. nih.gov This dual-action approach could create a synergistic anticancer effect, making it more difficult for tumors to develop resistance. The development of such multitarget drugs requires a deep understanding of the structural requirements for binding to each target, often aided by computational docking studies and extensive biological screening. nih.govjppres.com

Advanced Spectroscopic Probes for Real-Time Biological Monitoring

Acridine derivatives are renowned for their fluorescent properties, making them valuable as spectroscopic probes in biological research. taylorfrancis.comrsc.org Their planar aromatic structure leads to strong fluorescence, which can be sensitive to the local microenvironment, such as polarity, viscosity, and pH. rsc.orgresearchgate.net This sensitivity allows them to be used for monitoring dynamic processes within living cells. researchgate.netnih.gov

While the specific photophysical properties of 5,9-dichloro-2-methoxyacridine have not been extensively reported, related compounds serve as excellent models for its potential. For example, 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA) is a well-known pH-sensitive fluorescent probe used to measure changes in vacuolar pH and to study energy transduction in membranes. caymanchem.commedchemexpress.com Other acridine derivatives have been designed to respond to changes in solvent polarity and viscosity, with some showing significant enhancement of fluorescence intensity. rsc.orgresearchgate.net